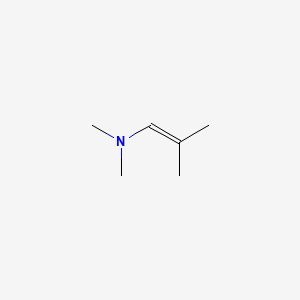

![molecular formula C10H15NO B1266904 2-[(4-Methylbenzyl)amino]ethanol CAS No. 40171-87-7](/img/structure/B1266904.png)

2-[(4-Methylbenzyl)amino]ethanol

描述

Synthesis Analysis

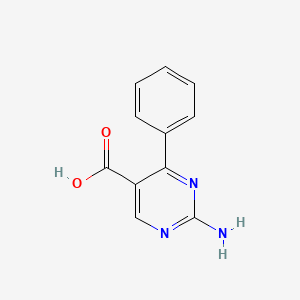

The synthesis of compounds similar to 2-[(4-Methylbenzyl)amino]ethanol often involves reactions that introduce the aminoethanol moiety into the molecule. For example, the synthesis of related Schiff bases by condensing aldehydes with aminoethanol derivatives under specific conditions demonstrates the versatility and reactivity of the aminoethanol group in forming stable, complex structures with potential antibacterial activities (Zhu Wen-jie, 2004).

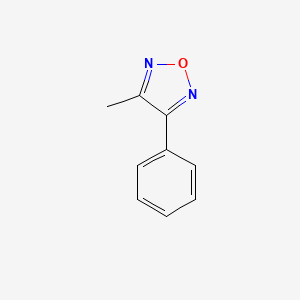

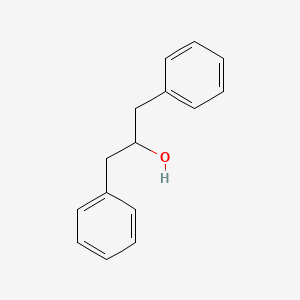

Molecular Structure Analysis

Molecular structure analysis of compounds containing aminoethanol groups often reveals interesting features about their conformation and bonding. For instance, X-ray diffraction studies provide insights into the crystallographic arrangement and the presence of hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Yongshu Xie et al., 2003).

Chemical Reactions and Properties

Compounds with the 2-[(4-Methylbenzyl)amino]ethanol structure can participate in various chemical reactions, leading to a broad range of derivatives with diverse properties. For example, the iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines under aerobic oxidative conditions showcase the chemical versatility and potential for generating complex heterocyclic compounds (Kovuru Gopalaiah et al., 2017).

科学研究应用

-

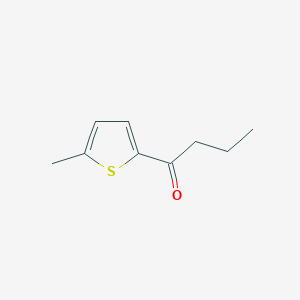

Synthetic and Medicinal Chemistry

- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

- Method : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

-

Pharmaceutical Chemistry

- Application : 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .

- Method : Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .

- Results : 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

-

Medical Imaging

- Application : 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole (11 C PIB, 43) could selectively interact with cerebrovascular amyloid and amyloid plaques .

- Method : It has been used as a radiolabeled probe for PET (positron emission tomography) imaging .

- Results : This method is used for the recognition of Alzheimer’s disease .

-

Chemical Synthesis

- Application : “2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound that can be used in various chemical reactions .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction in which this compound is being used .

- Results : The outcomes would also depend on the specific reaction. For example, it could be used as a reagent to synthesize other compounds .

-

Organic Chemistry

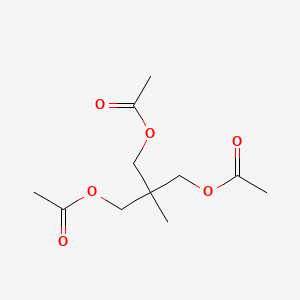

- Application : Alcohols, such as “2-[(4-Methylbenzyl)amino]ethanol”, can be classified into primary, secondary, and tertiary alcohols based on the number of carbon atoms connected to the carbon atom that carries the -OH group .

- Method : This classification is important as it influences the physical properties and reactivity of the alcohols .

- Results : For example, the boiling points of alcohols are significantly higher than those of the equivalent alkanes due to the presence of hydrogen bonding .

-

Amination (Arylation)

- Application : Aromatic aldehydes can be converted to α-amino anion equivalents via amination .

- Method : This involves amination with 2,2-diphenylglycine and subsequent decarboxylation .

- Results : These in situ generated α-imino anions are highly reactive for Pd-catalyzed allylation to give homoallylic amines in high yields with excellent regioselectivity .

-

Chemical Synthesis

- Application : “2-[(4-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound that can be used in various chemical reactions .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction in which this compound is being used .

- Results : The outcomes would also depend on the specific reaction. For example, it could be used as a reagent to synthesize other compounds .

-

Organic Chemistry

- Application : Alcohols, such as “2-[(4-Methylbenzyl)amino]ethanol”, can be classified into primary, secondary, and tertiary alcohols based on the number of carbon atoms connected to the carbon atom that carries the -OH group .

- Method : This classification is important as it influences the physical properties and reactivity of the alcohols .

- Results : For example, the boiling points of alcohols are significantly higher than those of the equivalent alkanes due to the presence of hydrogen bonding .

-

Amination (Arylation)

- Application : Aromatic aldehydes can be converted to α-amino anion equivalents via amination .

- Method : This involves amination with 2,2-diphenylglycine and subsequent decarboxylation .

- Results : These in situ generated α-imino anions are highly reactive for Pd-catalyzed allylation to give homoallylic amines in high yields with excellent regioselectivity .

安全和危害

The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

属性

IUPAC Name |

2-[(4-methylphenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXOHXMJDQRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293759 | |

| Record name | 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)amino]ethanol | |

CAS RN |

40171-87-7 | |

| Record name | 2-[[(4-Methylphenyl)methyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)